Tetraphenyl orthocarbonate

Description

Contextualization within Orthocarbonate Chemistry

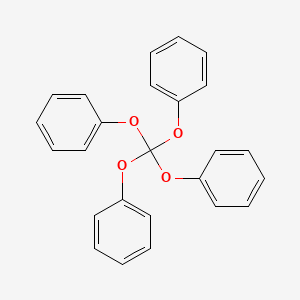

Orthocarbonates are a class of organic compounds that are formally esters of the unstable orthocarbonic acid (C(OH)₄). thieme-connect.de They are characterized by a central carbon atom single-bonded to four alkoxy (-OR) or aryloxy (-OAr) groups, giving the general formula C(OR)₄. thieme-connect.deontosight.ai While orthocarbonic acid itself has not been isolated, its organic esters are generally stable compounds. thieme-connect.de The simplest members of this family are the tetraalkyl orthocarbonates, such as tetramethyl orthocarbonate and tetraethyl orthocarbonate. ontosight.ai Tetraphenyl orthocarbonate belongs to the subclass of tetraaryl orthocarbonates.

The symmetrical tetrahedral arrangement of four oxygen atoms around a central carbon gives orthocarbonates their distinctive properties. ontosight.ai They are generally stable under neutral conditions but can undergo hydrolysis in the presence of acids or bases. ontosight.ai This reactivity is a key feature of their chemistry. A significant area of orthocarbonate chemistry involves spirocyclic derivatives, which serve as important monomers in polymer science. thieme-connect.deresearchgate.net These spiro orthocarbonates are known for their application as expanding monomers, which can reduce shrinkage during the polymerization of materials like epoxides. wikipedia.org

Beyond organic chemistry, the concept of the orthocarbonate structure extends to inorganic chemistry, where anions like [CO₄]⁴⁻ are found in compounds stable at very high pressures, playing a role in geochemistry. acs.orgacs.org this compound, with its four bulky phenyl groups, provides a valuable model for studying the steric and electronic effects within this fundamental chemical structure.

Historical Development of this compound Research

The study of orthocarbonates dates back to 1864, with the first synthesis of tetraethyl orthocarbonate by Bassett. thieme-connect.deorgsyn.org Early synthetic methods for both tetraalkyl and tetraaryl orthocarbonates often involved the reaction of a sodium alkoxide or phenoxide with a suitable electrophile. thieme-connect.de For the synthesis of tetraaryl orthocarbonates specifically, reagents like trichloromethanesulfonyl chloride were found to react effectively with sodium phenoxides. thieme-connect.de

A significant advancement in the synthesis of tetraaryl orthocarbonates, including this compound, was the development of a method using copper(I) phenoxide and carbon disulfide. lookchem.com This procedure provides a simple and efficient route to these compounds in good yields. lookchem.comlookchem.com

Much of the research focus on this compound has been on its application as a reagent in organic synthesis. It is particularly valued in transesterification reactions with diols to create complex structures. A notable application is the reaction with 2,2',3,3'-tetrahydroxy-1,1'-binaphthyl (B1683634) (THB) to produce tris(spiroorthocarbonate) cyclophanes. researchgate.netacs.orgnih.govkonan-u.ac.jp These unique, bowl-shaped molecules have demonstrated the ability to act as ditopic hosts, capable of molecular recognition and forming complexes with guest molecules such as fullerene C₆₀. researchgate.netacs.orgnih.govresearchgate.net

Furthermore, the hydrolysis of this compound has been a subject of detailed kinetic studies to probe fundamental principles of reaction mechanisms. Research comparing its hydrolysis rate to that of triphenyl orthoformate revealed that this compound hydrolyzes significantly more slowly. electronicsandbooks.com This finding provided crucial evidence for the destabilizing electronic effect of an additional α-oxygen substituent on a carbocation intermediate, challenging earlier assumptions and contributing to a deeper understanding of carbocation stability. electronicsandbooks.comrushim.ru

Properties of this compound

| Property | Value |

| Molecular Formula | C₂₅H₂₀O₄ |

| Molecular Weight | 384.43 g/mol |

| Appearance | Crystalline Solid |

| CAS Number | 4513-75-1 |

Structure

3D Structure

Properties

CAS No. |

4513-75-1 |

|---|---|

Molecular Formula |

C25H20O4 |

Molecular Weight |

384.4 g/mol |

IUPAC Name |

triphenoxymethoxybenzene |

InChI |

InChI=1S/C25H20O4/c1-5-13-21(14-6-1)26-25(27-22-15-7-2-8-16-22,28-23-17-9-3-10-18-23)29-24-19-11-4-12-20-24/h1-20H |

InChI Key |

ZTBRXBQEWWMNBC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(OC2=CC=CC=C2)(OC3=CC=CC=C3)OC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for Tetraphenyl Orthocarbonate

Classical and Established Synthesis Routes

Historically, the synthesis of orthocarbonates has relied on the reaction of sodium alkoxides with various trichloromethane derivatives. One of the earliest methods for preparing tetraalkyl orthocarbonates involved the use of trichloronitromethane (chloropicrin) with sodium ethoxide. figshare.comlookchem.com This general approach is also applicable to the synthesis of tetraaryl orthocarbonates through the use of sodium phenoxide.

Another established route involves the reaction of trichloromethanesulfenyl chloride with sodium phenoxides, which has been shown to provide the corresponding tetraaryl orthocarbonates in good yields. lookchem.com Furthermore, a simple and efficient classical method for preparing tetraaryl orthocarbonates utilizes the reaction of copper(I) phenoxide with carbon disulfide. lookchem.com

A notable classical synthesis involves the silver(I) ion-mediated desulfurization-condensation of carbon disulfide with phenol (B47542), which produces tetraphenyl orthocarbonate in high yields. lookchem.comlookchem.comresearchgate.net

Table 1: Overview of Classical Synthesis Reactions

| Carbon Source | Phenolic Precursor | Reagent/Mediator | Product |

| Trichloronitromethane | Sodium Phenoxide | - | This compound |

| Trichloromethanesulfenyl Chloride | Sodium Phenoxide | - | This compound |

| Carbon Disulfide | Copper(I) Phenoxide | - | This compound |

| Carbon Disulfide | Phenol | Silver(I) Ion | This compound |

Modern Advancements in this compound Synthesis

Modern synthetic efforts have focused on improving efficiency, yield, and reaction conditions, often through the use of catalytic systems or specialized reagents.

While transesterification is a common strategy in orthocarbonate chemistry, this compound is more frequently employed as a reagent in these processes rather than being the synthetic target. It serves as an efficient donor of the central C(O)₄ core in reactions with various diols to produce more complex structures like spiro orthocarbonates. researchgate.netacs.orgkonan-u.ac.jp This process involves the displacement of phenol from this compound, driven by the formation of a stable cyclic product. acs.orgnih.gov

Modern syntheses continue to rely on the fundamental reaction between phenolic precursors and a central carbon-based electrophile. A significant advancement includes the use of dichlorodiphenoxymethane (B1309874) as the carbon source. In this approach, dichlorodiphenoxymethane reacts with diols in a process analogous to transesterification to yield complex spiro orthocarbonates, highlighting a pathway where the orthocarbonate core is constructed from a more advanced precursor. acs.orgkonan-u.ac.jpnih.gov

The reaction between phenol and carbon disulfide, mediated by specific catalysts, also represents a key strategy in this category. lookchem.comlookchem.comresearchgate.net

Catalysis is central to enhancing the efficiency of this compound synthesis. A prominent example is the silver(I) ion-mediated reaction of phenol with carbon disulfide, which proceeds in good yields. lookchem.comresearchgate.net This method provides a direct route to both tetraethyl and this compound. lookchem.comlookchem.com

Another significant metal-mediated synthesis involves the reaction of pre-formed copper(I) phenoxide with carbon disulfide. lookchem.com This approach is noted for its simplicity and efficiency in producing various tetraaryl orthocarbonates.

Table 2: Catalyst and Mediator Involvement in Synthesis

| Catalyst/Mediator | Phenolic Precursor | Carbon Reagent | Key Finding |

| Silver(I) Ion | Phenol | Carbon Disulfide | Provides a high-yield synthesis of this compound. lookchem.comlookchem.comresearchgate.net |

| Copper(I) | Copper(I) Phenoxide | Carbon Disulfide | Offers a simple and efficient route to tetraaryl orthocarbonates. lookchem.com |

Preparation of Complex Molecular Architectures Utilizing this compound

This compound is a valuable building block for the construction of larger, more intricate molecular frameworks, particularly those containing the spiro orthocarbonate moiety.

The most significant application of this compound in synthetic chemistry is its use as a precursor for spiro orthocarbonates. These reactions are typically transesterification processes where this compound is treated with a diol (glycol). The reaction results in the formation of a cyclic diether of orthocarbonic acid, known as a spiro orthocarbonate, with the release of four equivalents of phenol.

This methodology has been successfully used to prepare complex, twin-bowl-shaped tris(spiroorthocarbonate) cyclophanes by reacting this compound with 2,2',3,3'-tetrahydroxy-1,1'-binaphthyl (B1683634) (THB). researchgate.netacs.orgkonan-u.ac.jpnih.gov This specific transesterification is a key step in the cyclotrimerization that forms these unique host molecules. researchgate.netnih.gov Various other diols can be employed to create a range of spiro orthocarbonates, which are valuable as monomers that undergo volume expansion upon polymerization. google.com

Directed Synthesis of Oligo(spiroorthocarbonate)s

The directed synthesis of oligo(spiroorthocarbonate)s involves strategic methodologies aimed at controlling the structure, solubility, and functionality of the resulting oligomeric chains. These methods typically rely on the polycondensation or transesterification reactions between an orthocarbonate, such as this compound or tetraethyl orthocarbonate, and a suitable polyol. By carefully selecting the monomers, specific oligomeric structures, from linear soluble chains to complex cyclophanes, can be achieved.

A foundational method for creating these oligomers involves the high-temperature reaction of a simple polyol with an orthocarbonate. For instance, the reaction between pentaerythritol (B129877) and tetraethylorthocarbonate at elevated temperatures yields a crystalline oligo(spiroorthocarbonate). acs.orgnih.gov This one-step process forms a white, crystalline solid composed of hexagonally arranged spiro-oligomeric chains. acs.org While effective, the resulting oligomer is notably insoluble in most common solvents, which can limit its applications. berkeley.edu

To address the challenge of solubility, research has focused on directing the synthesis by modifying the starting monomers. A series of soluble oligo(spiroorthocarbonate)s (OSOCs) have been successfully synthesized through the polycondensation of tetraethylorthocarbonate with various pentaerythritol derivatives. researchgate.netx-mol.net In this directed approach, substituents (such as alkyl and phenyl groups) are attached to the pentaerythritol core. researchgate.net These modifications improve the solubility of the monomers and, consequently, the resulting OSOCs, making them soluble in common organic solvents. x-mol.netresearchgate.net The structures of these soluble oligomers have been confirmed using NMR spectroscopy and MALDI-TOF mass analysis. researchgate.net

A highly specific example of directed synthesis is the preparation of tris(spiroorthocarbonate) cyclophanes, which are complex, twin-bowl-shaped molecules designed as ditopic hosts. nih.gov This synthesis was accomplished through the cyclotrimerization of 2,2',3,3'-tetrahydroxy-1,1'-binaphthyl (THB) via a transesterification reaction with this compound. nih.gov The reaction is directed toward forming a specific macrocyclic structure, although a kinetically favored bis(spiroorthocarbonate) cyclophane is also formed as a byproduct. nih.gov This method demonstrates how the selection of a rigid, complex diol can direct the transesterification reaction to yield a precise, large-scale molecular architecture. nih.gov

Table 1: Synthesis of Crystalline Oligo(spiroorthocarbonate)

| Parameter | Details |

| Reactant A | Pentaerythritol berkeley.edu |

| Reactant B | Tetraethylorthocarbonate berkeley.edu |

| Reaction Type | Polycondensation researchgate.net |

| Conditions | 260 °C for 12 hours in a sealed tube nih.govberkeley.edu |

| Product | Crystalline Oligo-SOC berkeley.edu |

| Yield | 45% berkeley.edu |

| Key Findings | The product is a white crystalline solid insoluble in common solvents. berkeley.edu Characterization by ¹³C CPMAS NMR, FT-IR, and X-ray diffraction confirmed a structure of hexagonally arranged spiro-oligomeric chains. acs.orgberkeley.edu |

Table 2: Directed Synthesis of Tris(spiroorthocarbonate) Cyclophane

| Parameter | Details |

| Reactant A | 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl (THB) nih.gov |

| Reactant B | This compound nih.gov |

| Reaction Type | Transesterification / Cyclotrimerization nih.gov |

| Product | Tris(spiroorthocarbonate) cyclophane nih.gov |

| Byproduct | Bis(spiroorthocarbonate) cyclophane nih.gov |

| Key Findings | A twin-bowl-shaped cyclophane was designed and prepared as a ditopic host molecule. nih.gov This demonstrates a highly directed synthesis to achieve a specific, complex molecular architecture. nih.gov |

Chemical Reactivity and Mechanistic Investigations of Tetraphenyl Orthocarbonate

Nucleophilic and Electrophilic Transformations

The central carbon atom of tetraphenyl orthocarbonate is highly electron-deficient due to the inductive effect of the four electronegative oxygen atoms. This makes it susceptible to attack by nucleophiles. Conversely, the oxygen atoms, with their lone pairs of electrons, can act as sites for electrophilic attack.

Nucleophilic reactions often involve the displacement of one or more phenoxy groups. The reactivity of the C-O bond in orthocarbonates makes them susceptible to cleavage by both nucleophilic and electrophilic reagents. thieme-connect.de For instance, reactions with strong nucleophiles can lead to the formation of triphenylmethyl cation derivatives or other substitution products. The stability of the leaving group, the phenoxide ion, facilitates these transformations.

Electrophilic transformations typically involve the protonation or Lewis acid coordination to one of the oxygen atoms. This activation makes the central carbon even more electrophilic and prone to subsequent nucleophilic attack. Acid-catalyzed hydrolysis is a classic example, proceeding through a step-wise mechanism involving protonation, followed by the attack of water and subsequent elimination of phenol (B47542). libretexts.orgopenstax.org

Radical and Carbene-Mediated Reactions

Under specific conditions, this compound can undergo reactions involving radical or carbene intermediates. Photolysis of tetraaryl orthocarbonates has been shown to generate both aryloxy radicals and carbene species. thieme-connect.de

Thermolysis or photolysis can induce homolytic cleavage of a carbon-oxygen bond, leading to the formation of a triphenoxymethyl radical and a phenoxy radical. These highly reactive radical species can then participate in a variety of subsequent reactions, such as hydrogen abstraction or addition to unsaturated systems.

The generation of diphenoxycarbene from this compound is a significant transformation. Carbenes are neutral species with a divalent carbon atom and are known to be highly reactive intermediates in organic synthesis. libretexts.orgnumberanalytics.com Diphenoxycarbene can undergo typical carbene reactions, such as cyclopropanation of olefins or insertion into C-H bonds. numberanalytics.com The formation of this carbene often proceeds through a concerted or stepwise elimination of two phenoxy groups.

Substituent Effects on Reactivity

The reactivity of this compound can be significantly influenced by the presence of substituents on the phenyl rings. Electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, affecting the rates and pathways of its reactions. numberanalytics.compressbooks.pubrsc.org

Electron-withdrawing groups, such as nitro or cyano groups, on the aromatic rings increase the electrophilicity of the central carbon atom. This enhances the rate of nucleophilic attack. dalalinstitute.com Conversely, electron-donating groups, like methoxy (B1213986) or amino groups, decrease the electrophilicity of the central carbon, making nucleophilic substitution more difficult. dalalinstitute.com These effects can be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). dalalinstitute.com

The position of the substituent (ortho, meta, or para) also plays a crucial role. pressbooks.pub For instance, a para-substituent will have a more pronounced electronic effect on the reaction center compared to a meta-substituent due to resonance effects. dalalinstitute.com These substituent effects are critical for tuning the reactivity of this compound and its derivatives for specific synthetic applications. nih.gov

Table 1: Expected Qualitative Effects of Substituents on the Reactivity of this compound

| Substituent Type (at para-position) | Effect on Central Carbon's Electrophilicity | Expected Effect on Rate of Nucleophilic Attack |

|---|---|---|

| Electron-Withdrawing (e.g., -NO₂) | Increase | Increase |

| Electron-Donating (e.g., -OCH₃) | Decrease | Decrease |

| Halogens (e.g., -Cl, -Br) | Inductive Withdrawal > Resonance Donation | Increase (generally) |

Mechanistic Studies of Reaction Pathways

Understanding the detailed mechanisms of the reactions of this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. rsc.orgarxiv.org Mechanistic studies often employ a combination of kinetic experiments, isotopic labeling, and computational chemistry. mdpi.com

Many of the reactions of this compound proceed through polar stepwise mechanisms, involving the formation of charged intermediates. nih.govresearchgate.net The acid-catalyzed hydrolysis, for example, is believed to proceed through a series of discrete steps:

Protonation: An oxygen atom is protonated by an acid catalyst, increasing the electrophilicity of the central carbon. openstax.org

Nucleophilic Attack: A water molecule attacks the activated central carbon atom, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the incoming water molecule to one of the phenoxy groups.

Elimination: A molecule of phenol is eliminated, generating a protonated carbonic acid ester derivative.

Further Steps: These steps can repeat until all phenoxy groups are replaced by hydroxyl groups, ultimately leading to the formation of carbonic acid, which decomposes to carbon dioxide and water.

While this compound itself is an acyclic molecule, related spiro-orthocarbonates, which contain the orthocarbonate core within a ring system, are known to undergo ring-opening reactions. researchgate.net The principles governing these reactions provide insight into the fundamental reactivity of the orthocarbonate moiety.

The ring-opening of cyclic orthocarbonates can be initiated by nucleophiles or Lewis acids. nih.govmdpi.comnih.gov For example, treatment of a spiro-orthocarbonate with a strong nucleophile like butyllithium (B86547) can lead to the opening of the spiro-ring. researchgate.net The strain within the ring system can be a significant driving force for these reactions. researchgate.netsioc-journal.cn Mechanistic studies of these processes help to elucidate the factors that control the stability and reactivity of the orthocarbonate functional group in different molecular architectures. nih.gov

Theoretical and Computational Chemistry of Tetraphenyl Orthocarbonate

Quantum Chemical Calculations: An Unwritten Chapter

Quantum chemical calculations are a cornerstone of modern chemistry, providing a lens into the electronic world of molecules. However, in the case of tetraphenyl orthocarbonate, this chapter is yet to be written.

Density Functional Theory (DFT) Studies

There are no specific DFT studies available in the reviewed literature that detail the optimized geometry, electronic properties, or spectroscopic signatures of this compound. Such studies would typically involve the use of various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) to approximate the solutions to the Schrödinger equation, offering a balance between computational cost and accuracy.

Ab Initio Methods in Electronic Structure Determination

Similarly, a detailed examination of this compound's electronic structure using high-level ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) theory, has not been reported. These methods, while computationally more intensive than DFT, can provide more accurate descriptions of electron correlation effects, which are crucial for a precise understanding of molecular energies and properties.

Molecular Orbital Theory and Bonding Analysis: Awaiting Investigation

A comprehensive analysis of the molecular orbitals (MOs) of this compound, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is not available. Such an analysis would be critical for understanding the molecule's reactivity, particularly its behavior as an electrophile or nucleophile, and its electronic transition properties. The intricate bonding arrangement of the central quaternary carbon atom bonded to four phenoxy groups presents a compelling case for a detailed theoretical investigation.

Computational Modeling of Reaction Mechanisms and Transition States: An Open Question

While this compound is utilized in various chemical reactions, computational studies modeling the mechanisms and identifying the transition states of these transformations are absent from the literature. researchgate.netresearchgate.netacs.org Such modeling is essential for understanding reaction kinetics and selectivity, and for the rational design of new synthetic methodologies. For example, its hydrolysis is known to be significantly slower than that of triphenyl orthoformate, a phenomenon that computational modeling could help to elucidate by examining the stability of intermediates and the energy barriers of the reaction pathways. researchgate.net

Conformational Analysis and Energy Landscapes: An Uncharted Territory

The four phenyl groups of this compound suggest a complex conformational landscape. However, no computational studies on its various possible conformers and their relative energies have been published. A detailed conformational analysis would reveal the most stable three-dimensional structures of the molecule and the energy barriers between different conformations, which in turn influence its physical and chemical properties.

Analysis of Charge Distribution and Molecular Reactivity Parameters: Data Unavailable

An analysis of the charge distribution within the this compound molecule, which could be achieved through methods like Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or mapping of the electrostatic potential, has not been reported. These analyses would provide crucial information about the polarity of bonds and the reactivity of different atomic sites. Furthermore, molecular reactivity parameters such as electronegativity, hardness, and softness, which can be derived from the energies of the frontier molecular orbitals, have not been calculated for this compound.

Applications in Advanced Materials Science and Polymer Chemistry Utilizing Tetraphenyl Orthocarbonate

Polymer Synthesis and Engineering

Orthocarbonates, as a class of compounds, have garnered interest in polymer science primarily due to their unique ring-opening polymerization characteristics.

Role as an Expanding Monomer in Polymerization Systems

A significant challenge in polymerization is the volume shrinkage that occurs as monomers are converted into a denser polymer network. This shrinkage can lead to internal stress, microcracks, and poor adhesion in applications such as precision castings, dental fillings, and composites. Expanding monomers are a class of compounds that counter this effect by increasing in volume during polymerization.

Spiro orthocarbonates (SOCs) are a prominent group of expanding monomers. Their unique double ring-opening mechanism is the key to this property. For every new covalent bond formed during polymerization, two existing bonds are broken, leading to a net expansion in volume. This is in contrast to conventional polymerization where monomers move from a van der Waals distance to a shorter covalent distance, resulting in shrinkage. Research has shown that the inclusion of spiro orthocarbonates in polymer formulations can lead to near-zero shrinkage or even slight expansion.

Specific research on the role of Tetraphenyl orthocarbonate as an expanding monomer is not extensively documented.

Cationic Ring-Opening Polymerization for Volume-Controlled Materials

Cationic ring-opening polymerization (CROP) is a primary method for polymerizing spiro orthocarbonates. This process is typically initiated by Lewis acids or other cationic initiators. The mechanism involves the opening of the spirocyclic rings to form a linear polymer with carbonate and ether linkages.

The volume expansion observed during the CROP of spiro orthocarbonates makes them highly valuable for creating volume-controlled materials. By carefully selecting the monomer structure and polymerization conditions, the degree of expansion can be tailored to specific applications. For instance, in dental resins, precise volume control is crucial to prevent the formation of gaps between the filling and the tooth. Studies on various spiro orthocarbonates have demonstrated volume expansions of up to 4.7%. researchgate.net

The table below illustrates the volume change associated with the cationic polymerization of a spiro orthocarbonate monomer.

Table 1: Volume Change During Cationic Polymerization of a Spiro Orthocarbonate

| Monomer System | Polymerization Type | Volume Change (%) |

|---|---|---|

| Spiro orthocarbonate with diallyl moieties | Cationic ring-opening | +4.7 |

| Soluble polymer with spiro orthocarbonate moieties | Cationic cross-linking | +1.8 |

Data sourced from a study on diallyl-functionalized spiro orthocarbonates. researchgate.net

Detailed studies on the cationic ring-opening polymerization of this compound and its specific impact on volume control were not found in the surveyed literature.

Radical-Initiated Polymerization Pathways

While cationic polymerization is more common for spiro orthocarbonates, radical-initiated ring-opening polymerization (rROP) is also possible, particularly for unsaturated spiro orthocarbonates containing vinyl or other radically polymerizable groups. researchgate.net In these systems, the radical initiator attacks the double bond, and the subsequent rearrangement can lead to the opening of the spiro rings.

This pathway is significant because it allows for the incorporation of the expansion properties of spiro orthocarbonates into common radically polymerized materials like acrylates and styrenics. However, the efficiency of the ring-opening in radical polymerization can be lower than in cationic polymerization, and shrinkage may still occur depending on the monomer structure and reaction conditions. For example, the radical polymerization of a soluble polymer containing spiro orthocarbonate moieties resulted in a 12.8% shrinkage. researchgate.net

Specific research detailing the radical-initiated polymerization pathways of this compound is not available in the current body of scientific literature.

Synthesis and Properties of Cross-linked Poly(orthocarbonate)s

Cross-linked poly(orthocarbonate)s can be synthesized through the polycondensation of orthocarbonate monomers, such as tetraethyl orthocarbonate, with polyols. These three-dimensional networks exhibit interesting physical and chemical properties.

The synthesis typically involves a transesterification-like reaction where the alkoxy groups of the orthocarbonate react with the hydroxyl groups of the polyol, releasing alcohol as a byproduct. The resulting cross-linked polymers are generally amorphous, thermally stable, and insoluble in common organic solvents. Their properties can be tuned by varying the type of polyol and the cross-linking density. These materials are noted for their stability in alkaline conditions but are susceptible to decomposition by acids. documentsdelivered.com

While the synthesis of cross-linked poly(orthocarbonate)s from simple alkyl orthocarbonates is established, specific methods for the synthesis and detailed property analysis of cross-linked polymers derived from this compound are not well-documented.

Applications in Organic Solvent Absorption

A significant application of cross-linked poly(orthocarbonate)s is their ability to absorb large amounts of organic solvents. documentsdelivered.com Their cross-linked network structure allows them to swell significantly in the presence of compatible solvents, making them effective sorbent materials.

Research on cross-linked poly(orthocarbonate)s derived from tetraethyl orthocarbonate has demonstrated high and rapid uptake of various organic fluids. documentsdelivered.com The degree of swelling depends on the specific polymer structure and the solvent. For example, these polymers show excellent absorption for solvents like tetrahydrofuran (THF) and dichloromethane. This property makes them potentially useful for environmental remediation, such as cleaning up chemical spills or as reusable absorbent materials in industrial processes.

The table below presents data on the solvent uptake of a cross-linked poly(orthocarbonate).

Table 2: Solvent Uptake of a Cross-Linked Poly(orthocarbonate)

| Solvent | Swelling (%) | Time to Equilibrium (min) |

|---|---|---|

| Tetrahydrofuran | 1550 | 5 |

| Dichloromethane | 1380 | 5 |

| 1,2-Dichloroethane | 1150 | 5 |

| "Trichlor" | 850 | 5 |

Data represents the percentage weight increase of the polymer upon swelling in the respective solvent. documentsdelivered.com

There is no specific literature available on the application of cross-linked poly(orthocarbonate)s derived from this compound for organic solvent absorption.

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies. Host-guest chemistry is a fundamental concept within this field, where a larger "host" molecule can encapsulate a smaller "guest" molecule.

The rigid and well-defined three-dimensional structure of some organic molecules allows them to act as scaffolds for building supramolecular structures. The phenyl groups of this compound could potentially participate in π-π stacking interactions, which are a common driving force in the formation of supramolecular assemblies. However, the specific use of this compound as a host molecule or as a building block in supramolecular chemistry is not a prominent area of research based on available literature. The design of host molecules typically involves creating a pre-organized cavity, and it is not clear if the structure of this compound is conducive to forming such a cavity for guest binding.

No specific studies on the application of this compound in supramolecular chemistry or host-guest interactions were identified in the reviewed scientific literature.

Q & A

Basic Research Questions

Q. What established synthetic protocols exist for Tetraphenyl orthocarbonate, and how can its structural integrity be validated post-synthesis?

- Methodology : Synthesis often involves high-pressure conditions (e.g., 50–70 GPa) using carbonate precursors, as demonstrated in Mg- and Fe-orthocarbonate systems . For organic phases, solution-phase methods with weakly nucleophilic environments (e.g., carborane or BARF anions) stabilize intermediates, as seen in glycosylation studies . Post-synthesis characterization requires:

- XRD/TEM : To confirm crystallinity and phase purity .

- NMR Spectroscopy : To track the removal of orthocarbonate protecting groups (e.g., using 1,3-propanediol/BF₃·Et₂O) .

- Mass Spectrometry : For molecular weight confirmation .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar orthoesters?

- Methodology :

- Hydrolysis Rate Analysis : Orthocarbonates hydrolyze slower than orthoesters due to steric and electronic effects; kinetic studies under acidic/neutral conditions can differentiate them .

- Vibrational Spectroscopy (IR/Raman) : Unique C-O-C stretching modes in orthocarbonates (e.g., ~950 cm⁻¹) provide diagnostic markers .

Advanced Research Questions

Q. How does the orthocarbonate group direct β-selectivity in glycosylation reactions, and what experimental parameters optimize this effect?

- Mechanistic Insight : The 4-O-acyl group and orthocarbonate work synergistically in a weakly nucleophilic environment (e.g., BARF anions) to stabilize oxocarbenium intermediates, favoring β-anomer formation. Key optimizations include:

- Anion Choice : Weakly coordinating anions (e.g., [HCB₁₁Cl₁₁]⁻) enhance selectivity by reducing nucleophilic interference .

- Temperature Control : Low temperatures (–40°C to 0°C) minimize side reactions .

Q. Why do experimental stability pressures for orthocarbonates (e.g., Mg₂CO₄) differ from theoretical predictions, and how can these discrepancies be resolved?

- Analysis : Mg₂CO₄-Pnma was predicted stable at 70 GPa but experimentally observed at 50 GPa . Factors include:

- Kinetic vs. Thermodynamic Control : Metastable phases may form under non-equilibrium conditions.

- Model Limitations : Quasi-harmonic approximations neglect anharmonic vibrational contributions, overestimating stability pressures .

Q. What strategies mitigate challenges in copolymerizing this compound with epoxy resins to achieve volume expansion?

- Methodology : Inspired by spiro orthocarbonate systems, cationic ring-opening polymerization (CROP) with BF₃·Et₂O initiates dual polymerization. Key steps:

- Pre-polymer Synthesis : Use stoichiometric ratios (e.g., 1:1 orthocarbonate:epoxide) to balance crosslinking and expansion .

- Kinetic Monitoring : Real-time FTIR tracks epoxy conversion and orthocarbonate ring-opening to prevent premature gelation .

Contradictions and Validation

Q. How can researchers reconcile conflicting reports on the ambient-pressure stability of orthocarbonates?

- Case Study : Mg₂CO₄-P2/c1 is theoretically stable at ambient pressure but experimentally unobserved. Proposed solutions:

- Post-Synthesis Quenching : Rapid pressure release may induce phase collapse; slow decompression (≤1 GPa/min) preserves metastable phases .

- Doping Strategies : Introducing trace elements (e.g., Fe³⁺) could stabilize structures via charge balancing, as seen in Fe₄C₃O₁₂ systems .

Q. What evidence supports the role of orthocarbonates in Earth’s deep carbon cycle, and what open questions remain?

- Key Findings : High-pressure experiments (50–120 GPa) show orthocarbonates (e.g., Mg₂CO₄, Fe₄C₃O₁₂) form via carbonate-oxide reactions, challenging the assumption that magnesite dominates carbon storage in the lower mantle .

- Open Questions :

- Transport Mechanisms : Can orthocarbonates migrate through mantle phases without decomposition?

- Redox Behavior : Does Fe³⁺ in Fe₄C₃O₁₂ influence mantle oxidation states? .

Methodological Best Practices

Q. What protocols ensure reproducibility in high-pressure orthocarbonate synthesis?

- Guidelines :

- Pressure Calibration : Use ruby fluorescence or gold markers for in situ pressure measurement .

- Sample Encapsulation : Prevent oxidation with Re or Pt capsules in multi-anvil presses .

Q. How should researchers design experiments to probe orthocarbonate reactivity in weakly nucleophilic environments?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.